Larotaxel

概要

説明

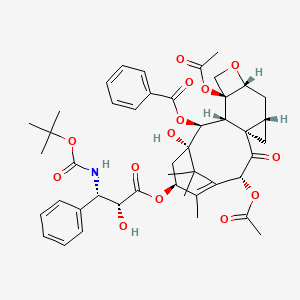

ラロタキセルは、化学療法で実験的に使用されてきたタキサン型化合物です。ラロタキセルは、微小管を安定化させることで、微小管の分解を阻止し、G2-M期で細胞分裂を阻害することが知られています。 この化合物は、イチョウの木の葉から抽出された主要な天然タキサンである10-脱アセチルバッカチンIIIから部分合成によって単一のジアステレオマーとして調製された、新世代の修飾タキサンです .

準備方法

合成経路と反応条件: ラロタキセルは、10-脱アセチルバッカチンIIIからの部分合成によって合成されます。このプロセスには、ヒドロキシル基の保護、エステル化、選択的脱保護など、いくつかのステップが含まれます。 反応条件は通常、反応を促進するために有機溶媒と触媒を使用することを含みます .

工業生産方法: ラロタキセルの工業生産には、イチョウの木の葉から10-脱アセチルバッカチンIIIを抽出し、その後、部分合成によって化学的に修飾する方法が含まれます。このプロセスは、最終製品の高い収率と純度を確保するために最適化されています。 ラロタキセルの低い溶解性を克服するために、溶媒混合物、可溶化、または複合体形成などの特別な製剤法が採用されています .

化学反応の分析

反応の種類: ラロタキセルは、以下を含むさまざまな化学反応を起こします。

酸化: ラロタキセルは、特定の条件下で酸化されて酸化誘導体を形成します。

還元: 還元反応は、ラロタキセルの官能基を修飾することができます。

置換: 置換反応は、ラロタキセル分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アルキルハライドとアシルクロリドなどの試薬が置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、10-脱アセチルラロタキセルや7, 8-シクロプロピルバッカチンIIIなど、さまざまなラロタキセルの誘導体が含まれます .

科学的研究の応用

Larotaxel is a taxane analog with preclinical activity against taxane-resistant breast cancer and potential for treating various types of cancer . Research has explored its efficacy, safety, and mechanisms of action in different cancer treatments .

Scientific Research Applications

Breast Cancer: this compound has been studied in women with taxane-pretreated metastatic breast cancer (MBC). In a phase II trial, this compound demonstrated good activity, manageable toxicity, and a favorable therapeutic index .

- Study Results: In patients non-resistant to taxanes, the overall response rate (ORR) was 42%, with a median duration of response (DOR) of 5.3 months, a median time to progression (TTP) of 5.4 months, and a median survival time (MST) of 22.6 months. For taxane-resistant patients, the ORR was 19%, with a median DOR of 5.0 months, a median TTP of 1.6 months, and a MST of 9.8 months .

- Adverse Events: The most common grade 3/4 adverse events included neutropenia (82%), fatigue (15%), diarrhea (12%), febrile neutropenia (9%), neutropenic infection (8%), and sensory neuropathy (7%) .

- Liposomal this compound: A nanostructure of functional this compound liposomes decorated with guanine-rich quadruplex nucleotide–lipid derivative was proposed for targeted delivery of this compound into drug-resistant breast cancer cells . Studies in resistant cancer-bearing mice showed that these liposomes had a long circulatory effect, targeted capability, and significant anticancer efficacy. The mechanism of action involves blocking microtubule depolymerization, arresting the cell cycle, blocking the JAK-STAT signaling pathway, and inhibiting the activity of antiapoptotic proteins .

Non-Small Cell Lung Cancer (NSCLC): this compound has been investigated in combination with other chemotherapeutic agents for the first-line treatment of non-small cell lung cancer .

- Study Design: A randomized phase II study evaluated this compound in combination with either cisplatin or gemcitabine in patients with nonirradiable stage IIIB or stage IV NSCLC .

- Study Results: The response rate was higher in the arm receiving this compound and cisplatin (26.7% versus 18.2% in the per-protocol population). In the intention-to-treat population, median progression-free survival was 4.7 months for the this compound/cisplatin arm and 3.3 months for the this compound/gemcitabine arm. Median overall survival was 8.6 months versus 7.3 months, respectively .

- Adverse Events: Grade 3/4 neutropenia was observed in 46.9% of patients in the this compound/cisplatin arm and 41.4% in the this compound/gemcitabine arm .

Urothelial Cancer: this compound in combination with cisplatin has been evaluated as a first-line treatment for locally advanced or metastatic urothelial cancer .

- Study Design: A phase III trial randomized patients to either this compound/cisplatin or gemcitabine/cisplatin. However, the trial was prematurely closed due to the sponsor's decision to halt clinical development of this compound .

- Study Results: The median overall survival was 13.7 months with this compound/cisplatin and 14.3 months with gemcitabine/cisplatin. The median progression-free survival was 5.6 months with this compound/cisplatin and 7.6 months with gemcitabine/cisplatin. More myelosuppression was observed with gemcitabine/cisplatin .

Pancreatic Cancer: this compound is being compared to continuous administration of 5-fluorouracil (5-FU) in patients with advanced pancreatic cancer . The study aims to compare the efficacy and safety of this compound administered as a single agent every 3 weeks to continuous administration of 5-FU .

Tables of Clinical Trial Results

Table 1: Phase II Trial of this compound in Metastatic Breast Cancer

| Endpoint | Taxane-Non-Resistant | Taxane-Resistant |

|---|---|---|

| Overall Response Rate (ORR) | 42% | 19% |

| Median Duration of Response | 5.3 months | 5.0 months |

| Median Time to Progression | 5.4 months | 1.6 months |

| Median Survival Time | 22.6 months | 9.8 months |

Table 2: Phase II Trial of this compound in Non-Small Cell Lung Cancer

| Endpoint | This compound/Cisplatin | This compound/Gemcitabine |

|---|---|---|

| Objective Response Rate | 28.1% | 13.3% |

| Median Progression-Free Survival | 4.7 months | 3.3 months |

| Median Overall Survival | 8.6 months | 7.3 months |

Table 3: Phase III Trial of this compound in Urothelial Cancer

| Endpoint | This compound/Cisplatin | Gemcitabine/Cisplatin |

|---|---|---|

| Median Overall Survival | 13.7 months | 14.3 months |

| Median Progression-Free Survival | 5.6 months | 7.6 months |

Case Studies

作用機序

ラロタキセルは、重合したチューブリンと相互作用して、安定な微小管の形成を促進し、その分解を防止することでその効果を発揮します。この作用は、G2-M期で細胞分裂を阻害し、細胞周期停止とアポトーシスにつながります。 ラロタキセルは、他のタキサンよりもP-糖タンパク質との親和性がはるかに低いため、他の化学療法薬に耐性のある細胞株でも効果を発揮します .

類似化合物:

パクリタキセル: 化学療法で使用される別のタキサン化合物です。パクリタキセルも微小管を安定化させますが、P-糖タンパク質との親和性が高いです。

ドセタキセル: 同様の作用機序を持つタキサンですが、薬物動態特性が異なります。

比較:

結論として、ラロタキセルは、化学療法やその他の科学研究の用途において大きな可能性を秘めた有望な化合物です。ラロタキセルのユニークな特性と作用機序は、タキサンファミリーの化合物群にとって貴重な追加となります。

類似化合物との比較

Paclitaxel: Another taxane compound used in chemotherapy. It also stabilizes microtubules but has a higher affinity for P-glycoprotein.

Docetaxel: A taxane with similar mechanisms of action but different pharmacokinetic properties.

Comparison:

生物活性

Larotaxel, also known as XRP9881, is a novel taxane derivative that has shown promise in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, and innovative formulations that enhance its therapeutic potential.

This compound functions primarily by inhibiting microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Unlike traditional taxanes, this compound exhibits a unique ability to overcome some forms of drug resistance, particularly those associated with P-glycoprotein overexpression .

Phase II Studies

A randomized multicenter phase II study evaluated this compound in combination with cisplatin or gemcitabine for patients with advanced NSCLC. Results indicated that the combination with cisplatin yielded higher response rates (26.7% vs. 18.2%) and longer median progression-free survival (4.7 months vs. 3.3 months) compared to the gemcitabine combination . The overall survival rates were also more favorable for the this compound/cisplatin group (8.6 months vs. 7.3 months) suggesting that this compound's efficacy may be enhanced when used with platinum-based therapies.

| Treatment Arm | Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| This compound + Cisplatin | 26.7% | 4.7 | 8.6 |

| This compound + Gemcitabine | 18.2% | 3.3 | 7.3 |

Phase I Studies

In another phase I study focusing on this compound combined with carboplatin, the maximum tolerated dose was established, and the combination showed modest activity in chemotherapy-naïve patients with advanced/metastatic NSCLC . The study indicated that this compound could be safely administered at doses up to 90 mg/m² without significant dose-limiting toxicities.

Novel Formulations

Recent research has explored innovative formulations of this compound to enhance its delivery and effectiveness against drug-resistant cancers. One notable study developed functional this compound liposomes decorated with guanine-rich quadruplex nucleotide-lipid derivatives aimed at targeting resistant breast cancer cells . These liposomes demonstrated:

- Long Circulatory Effect: Prolonged presence in the bloodstream enhances therapeutic efficacy.

- Targeted Capability: Specific binding to nucleolin receptors on resistant cancer cells improves drug uptake.

- Significant Anticancer Efficacy: In vivo studies showed promising results in reducing tumor size in resistant cancer-bearing mice.

The mechanism underlying this formulation includes blocking microtubule depolymerization and inhibiting anti-apoptotic pathways, further establishing this compound's potential in overcoming multidrug resistance.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Breast Cancer: A case study reported significant improvement in brain metastases from breast cancer following treatment with this compound combined with lapatinib and capecitabine, highlighting its potential in treating metastatic disease .

- Combination Therapies: Ongoing trials are investigating the efficacy of this compound when combined with targeted therapies like Herceptin for HER2-positive breast cancer patients .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-BZVZGCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156294-36-9, 192573-38-9 | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 192573-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROTAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。